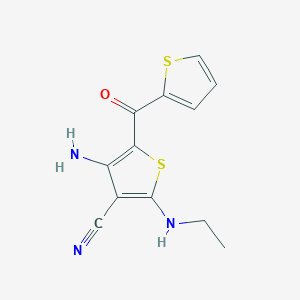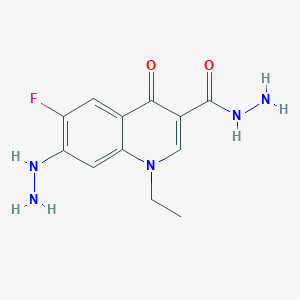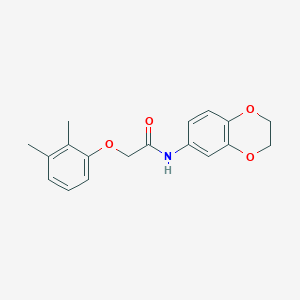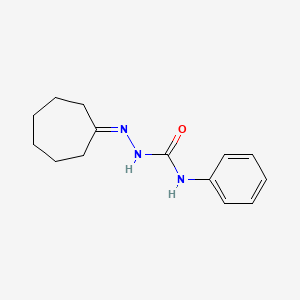![molecular formula C18H14Cl3NO3 B5521359 2,3,3-Trichloroprop-2-enyl 2-[(2-methylphenyl)carbamoyl]benzoate](/img/structure/B5521359.png)
2,3,3-Trichloroprop-2-enyl 2-[(2-methylphenyl)carbamoyl]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,3-Trichloroprop-2-enyl 2-[(2-methylphenyl)carbamoyl]benzoate is a complex organic compound that features a trichloropropenyl group and a carbamoylbenzoate moiety
準備方法
The synthesis of 2,3,3-Trichloroprop-2-enyl 2-[(2-methylphenyl)carbamoyl]benzoate typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the trichloropropenyl group: This can be achieved through the chlorination of propenyl derivatives under controlled conditions.
Introduction of the carbamoylbenzoate moiety: This step involves the reaction of 2-methylphenyl isocyanate with benzoic acid derivatives to form the desired carbamoylbenzoate structure.
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
化学反応の分析
2,3,3-Trichloroprop-2-enyl 2-[(2-methylphenyl)carbamoyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The trichloropropenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the reactions.
科学的研究の応用
2,3,3-Trichloroprop-2-enyl 2-[(2-methylphenyl)carbamoyl]benzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 2,3,3-Trichloroprop-2-enyl 2-[(2-methylphenyl)carbamoyl]benzoate involves its interaction with specific molecular targets. The trichloropropenyl group may interact with nucleophilic sites on enzymes or receptors, leading to inhibition or activation of biological pathways. The carbamoylbenzoate moiety may also contribute to the compound’s binding affinity and specificity.
類似化合物との比較
Similar compounds to 2,3,3-Trichloroprop-2-enyl 2-[(2-methylphenyl)carbamoyl]benzoate include:
2,3,3-Trichloroprop-2-enyl benzoate: Lacks the carbamoyl group, which may result in different chemical and biological properties.
2,3,3-Trichloroprop-2-enyl 2-[(2-chlorophenyl)carbamoyl]benzoate: Contains a chlorophenyl group instead of a methylphenyl group, which may affect its reactivity and interactions.
2,3,3-Trichloroprop-2-enyl 2-[(2-methylphenyl)carbamoyl]acetate: Features an acetate group instead of a benzoate group, leading to variations in its chemical behavior.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
IUPAC Name |
2,3,3-trichloroprop-2-enyl 2-[(2-methylphenyl)carbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl3NO3/c1-11-6-2-5-9-15(11)22-17(23)12-7-3-4-8-13(12)18(24)25-10-14(19)16(20)21/h2-9H,10H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVHVRFCORWYUFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC=CC=C2C(=O)OCC(=C(Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[(E)-(2-nitrophenyl)methylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione](/img/structure/B5521276.png)
![N-{(3S*,4R*)-4-(4-methylphenyl)-1-[(5-methyl-2-pyrazinyl)carbonyl]-3-pyrrolidinyl}cyclopropanecarboxamide](/img/structure/B5521296.png)
![1-[3-(Diethylamino)propyl]-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-5-(4-pyridyl)-3-pyrrolin-2-one](/img/structure/B5521303.png)

![2-[4-(2-phenyl[1]benzofuro[3,2-d]pyrimidin-4-yl)-1-piperazinyl]ethanol](/img/structure/B5521320.png)

![2-{4-[(E)-(Hydroxyimino)methyl]-1-phenyl-1H-pyrazol-3-YL}-3H-benzo[F]chromen-3-one](/img/structure/B5521334.png)
![[(1R,3S)-3-ethoxy-1-hydroxy-7-azaspiro[3.5]nonan-7-yl]-(4-methyl-2-phenylpyrimidin-5-yl)methanone](/img/structure/B5521335.png)

![4-{[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetyl}-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5521339.png)

![2-(3-hydroxypropyl)-8-(6-phenyl-3-pyridazinyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5521349.png)

![4-{[(2-chlorophenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5521367.png)
